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Compound of Interest

Compound Name: 3-Fluoro-p-anisaldehyde

Cat. No.: B1294953 Get Quote

An In-Depth Technical Guide to 3-Fluoro-p-anisaldehyde (CAS: 351-54-2)

Introduction
3-Fluoro-p-anisaldehyde, also known as 3-Fluoro-4-methoxybenzaldehyde, is a fluorinated

aromatic aldehyde with the CAS number 351-54-2. It serves as a crucial and versatile

intermediate in organic synthesis. The presence of both a fluorine atom and a methoxy group

on the benzene ring imparts unique electronic properties, enhancing its reactivity and making it

a valuable building block for complex molecules.[1] This guide provides a comprehensive

technical overview of its properties, synthesis, applications, and safety protocols, tailored for

professionals in research, chemical synthesis, and drug development. Its utility spans the

creation of pharmaceuticals, agrochemicals, advanced materials, and fluorescent probes.[1]

Physicochemical and Spectroscopic Data
The fundamental properties of 3-Fluoro-p-anisaldehyde are summarized below. This data is

critical for its handling, reaction setup, and purification.
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Property Value Reference(s)

CAS Number 351-54-2 [1]

Molecular Formula C₈H₇FO₂ [1]

Molecular Weight 154.14 g/mol [1]

IUPAC Name
3-fluoro-4-

methoxybenzaldehyde
[2]

Synonyms

3-Fluoro-4-

methoxybenzaldehyde, p-

Anisaldehyde, 3-fluoro-

[2][3]

Appearance
Light yellow to yellow to green

powder, lump, or clear liquid
[1][4]

Melting Point 29 °C [1]

Boiling Point 132 °C at 11 mmHg [1][3]

Purity ≥ 98.0% (by GC) [1][4]

Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-
Fluoro-p-anisaldehyde. While detailed spectral data with specific peak assignments are

proprietary to manufacturers, the available techniques and expected characteristic signals are

outlined below.
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Spectroscopy
Technique / Expected
Signals

Reference(s)

Infrared (IR)

FTIR (Melt), ATR-IR (Neat):

Characteristic peaks are

expected for C=O stretching of

the aldehyde (approx. 1700-

1750 cm⁻¹), aromatic C=C

stretching (approx. 1500-1600

cm⁻¹), C-O stretching of the

methoxy group (approx. 1200-

1300 cm⁻¹), and C-H

stretching of the aldehyde (two

bands approx. 2700-2900

cm⁻¹).

[2][5]

NMR

¹H NMR: Signals

corresponding to the aldehyde

proton, aromatic protons, and

methoxy group protons are

expected. The fluorine atom

will cause characteristic

splitting patterns in adjacent

proton signals.

[6]

Mass Spectrometry (MS)

GC-MS: The molecular ion

peak (M⁺) is expected at m/z

154. Common fragmentation

patterns for aldehydes include

the loss of a hydrogen atom

(M-1) or the formyl group (M-

29). The top peak is observed

at m/z 153.

[2][7]

Synthesis and Experimental Protocols
The synthesis of 3-Fluoro-p-anisaldehyde can be achieved through various synthetic routes.

A common and effective method is the Vilsmeier-Haack formylation of an electron-rich aromatic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methoxybenzaldehyde
https://brainly.com/question/34214624
https://wap.guidechem.com/question/what-are-the-synthesis-and-app-id146374.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methoxybenzaldehyde
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b1294953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


precursor, such as 2-fluoroanisole. This reaction introduces a formyl (-CHO) group onto the

benzene ring.

Plausible Synthesis: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic

compounds.[8] It involves the in-situ formation of the Vilsmeier reagent (a substituted

chloroiminium ion) from a formamide (like DMF) and phosphorus oxychloride (POCl₃), which

then acts as the electrophile.[9][10]

Experimental Protocol: Formylation of 2-Fluoroanisole

Materials: 2-Fluoroanisole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃),

Sodium acetate, Dichloromethane (DCM), Water, Brine, Anhydrous Sodium Sulfate

(Na₂SO₄).

Procedure:

Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping

funnel, magnetic stirrer, and nitrogen inlet, cool DMF (1.2 equivalents) to 0 °C in an ice

bath.

Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF while stirring, maintaining

the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to

form the Vilsmeier reagent.

Reaction: Add 2-Fluoroanisole (1.0 equivalent) to the flask, and let the reaction mixture

slowly warm to room temperature. Then, heat the mixture to 60-80 °C and maintain for 2-4

hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][11]

Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it

onto crushed ice.

Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH

is approximately 6-7.
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Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x

volumes). Combine the organic layers, wash with water and then brine, and dry over

anhydrous sodium sulfate.[12]

Filter the drying agent and remove the solvent under reduced pressure to yield the crude

product.

Purify the crude 3-Fluoro-p-anisaldehyde by vacuum distillation or column

chromatography on silica gel to obtain the final product.[6]
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Reaction Steps Purification
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Plausible synthetic workflow for 3-Fluoro-p-anisaldehyde.

Applications in Research and Drug Development
3-Fluoro-p-anisaldehyde is a highly sought-after intermediate due to the advantageous

properties conferred by the fluorine substituent, such as enhanced metabolic stability and

binding affinity in drug candidates.

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various

pharmaceuticals. Notably, it is used to prepare fluorinated analogues of Combretastatin A-4,

a compound with potent anti-cancer activity. It also serves as a building block for the API

Cimicoxib, an anti-inflammatory drug.
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Organic and Agrochemical Synthesis: Its aldehyde group readily participates in reactions like

aldol condensations, Wittig reactions, and reductive aminations, making it a versatile tool for

constructing complex molecular architectures found in agrochemicals, dyes, and fine

chemicals.[1]

Materials Science: The compound is utilized in the development of novel polymers and

coatings, where its unique structure can improve durability and resistance to environmental

factors.[1]

Fluorescent Probes: Researchers employ this aldehyde in the creation of fluorescent probes

for biological imaging, where the fluorine atom can enhance signal intensity and specificity.[1]

Synthetic Transformation
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Role as an intermediate in synthesizing bioactive molecules.

Biological Relevance and Downstream Effects
While 3-Fluoro-p-anisaldehyde itself is not typically the final biologically active agent, its

incorporation into larger molecules is of significant interest in drug discovery. The fluorine atom

is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. Its

high electronegativity can alter the pKa of nearby functional groups, influence molecular

conformation, and block sites of metabolic oxidation, thereby improving the pharmacokinetic

profile of a drug.

The primary biological relevance of 3-Fluoro-p-anisaldehyde is therefore as a "functional

carrier" of these desirable properties into a final drug compound, which then interacts with

specific cellular signaling pathways. For instance, the combretastatin analogues synthesized

from it target tubulin polymerization, a critical process in cell division, thereby exerting an anti-

cancer effect.
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Logical flow from chemical intermediate to therapeutic effect.

Safety and Handling
Proper handling and storage of 3-Fluoro-p-anisaldehyde are crucial to ensure laboratory

safety. The compound is classified with several hazards.
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Hazard Information
GHS Classification and Precautionary
Statements

Pictogram Warning

Hazard Statements

H315: Causes skin irritation. H319: Causes

serious eye irritation. H335: May cause

respiratory irritation.

Precautionary Statements

P264: Wash skin thoroughly after handling.

P280: Wear protective gloves/eye

protection/face protection. P302+P352: IF ON

SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Storage

Store in a well-ventilated place at 2-8 °C. Keep

container tightly closed. The compound is air-

sensitive; storage under an inert atmosphere is

recommended.[1][3]

Disposal
Dispose of contents/container to an approved

waste disposal plant.

Data compiled from publicly available Safety Data Sheets (SDS) and chemical databases.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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